N-methyl-N-(2-{4-[1-(naphthalene-1-sulfonyl)-1H-pyrazol-3-yl]phenoxy}ethyl)pyridin-2-amine
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Overview
Description
N-methyl-N-(2-{4-[1-(naphthalene-1-sulfonyl)-1H-pyrazol-3-yl]phenoxy}ethyl)pyridin-2-amine is a complex organic compound with a unique structure that includes a naphthylsulfonyl group, a pyrazolyl group, and a pyridinamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-(2-{4-[1-(naphthalene-1-sulfonyl)-1H-pyrazol-3-yl]phenoxy}ethyl)pyridin-2-amine typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the naphthylsulfonyl group, followed by the introduction of the pyrazolyl group, and finally the attachment of the pyridinamine group. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-(2-{4-[1-(naphthalene-1-sulfonyl)-1H-pyrazol-3-yl]phenoxy}ethyl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Scientific Research Applications
N-methyl-N-(2-{4-[1-(naphthalene-1-sulfonyl)-1H-pyrazol-3-yl]phenoxy}ethyl)pyridin-2-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Research may explore its potential as a therapeutic agent for various diseases.
Industry: The compound can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-methyl-N-(2-{4-[1-(naphthalene-1-sulfonyl)-1H-pyrazol-3-yl]phenoxy}ethyl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other naphthylsulfonyl derivatives, pyrazolyl derivatives, and pyridinamine derivatives. These compounds may share some structural features and chemical properties with N-methyl-N-(2-{4-[1-(naphthalene-1-sulfonyl)-1H-pyrazol-3-yl]phenoxy}ethyl)pyridin-2-amine.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which may confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
N-methyl-N-[2-[4-(1-naphthalen-1-ylsulfonylpyrazol-3-yl)phenoxy]ethyl]pyridin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O3S/c1-30(27-11-4-5-17-28-27)19-20-34-23-14-12-22(13-15-23)25-16-18-31(29-25)35(32,33)26-10-6-8-21-7-2-3-9-24(21)26/h2-18H,19-20H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOMJVECYVYYBIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC1=CC=C(C=C1)C2=NN(C=C2)S(=O)(=O)C3=CC=CC4=CC=CC=C43)C5=CC=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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